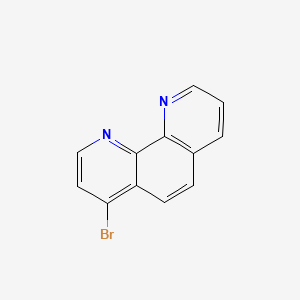

4-Bromo-1,10-phenanthroline

描述

4-Bromo-1,10-phenanthroline is a brominated derivative of 1,10-phenanthroline, a heterocyclic organic compound. It is known for its role as a ligand in coordination chemistry, forming stable complexes with various metal ions. The presence of the bromine atom at the 4-position enhances its reactivity and makes it a valuable intermediate in organic synthesis and material science .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,10-phenanthroline typically involves the bromination of 1,10-phenanthroline. One common method is the reaction of 1,10-phenanthroline with bromine in the presence of a catalyst such as sulfur dichloride (SCl2) and pyridine. This method is preferred due to its simplicity and efficiency .

Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques but on a larger scale. The use of deep eutectic solvents as catalysts has been explored to improve the yield and selectivity of the reaction while minimizing environmental impact .

化学反应分析

Cross-Coupling Reactions

4-Bromo-1,10-phenanthroline participates in transition-metal-catalyzed coupling reactions, forming biaryl or heteroaryl derivatives. Key examples include:

Suzuki-Miyaura Coupling

-

Reagents/conditions : Pd(PPh₃)₄, arylboronic acids, K₂CO₃, DMF/H₂O (3:1), 80°C .

-

Products : 4-Aryl-1,10-phenanthrolines with yields ranging from 60–85% .

Sonogashira Coupling

-

Reagents/conditions : PdCl₂(PPh₃)₂, CuI, terminal alkynes, Et₃N, THF, 60°C .

-

Products : 4-Alkynyl-1,10-phenanthrolines in 55–75% yields .

Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles, facilitated by its electron-deficient aromatic ring:

Photoredox-Catalyzed Phosphonylation

Visible light-driven phosphonylation enables selective C–P bond formation:

-

Reagents : Triethyl phosphite, 4CzIPN (photocatalyst), DMSO, blue LED .

-

Outcome : Substrate-dependent reactivity:

Electrophilic Substitution

The electron-rich phenanthroline ring allows further functionalization:

-

Bromination : Reacts with Br₂/SCl₂ in nitrobenzene to form 3,8-dibromo-1,10-phenanthroline (14% yield) .

-

Iodination : Using I₂ and tert-butyl hydroperoxide in MeCN/H₂O, yields 3-iodo-1,10-phenanthroline (66% yield) .

Comparison with Analogues

The bromine position critically influences reactivity:

Mechanistic Insights

科学研究应用

Coordination Chemistry

Role as a Ligand

4-Bromo-1,10-phenanthroline is primarily used as a bidentate ligand to form stable complexes with transition metals. The presence of the bromine atom enhances its reactivity and coordination properties compared to other phenanthroline derivatives. These metal complexes are studied for their catalytic and electronic properties, making them valuable in various chemical reactions.

Table 1: Common Transition Metal Complexes with this compound

| Metal Ion | Complex Type | Applications |

|---|---|---|

| Cu(II) | [Cu(4-Br-phen)]²⁺ | Catalysis in organic synthesis |

| Fe(III) | [Fe(4-Br-phen)₂]³⁺ | Electrochemical sensors |

| Ru(II) | [Ru(4-Br-phen)₃]²⁺ | Photovoltaics and photodynamic therapy |

Case Study: Catalytic Properties

Research indicates that complexes formed with copper ions exhibit enhanced catalytic activity in reactions such as cross-coupling and cycloaddition. The electronic properties of the metal center are significantly altered due to the coordination of the brominated ligand, leading to improved reaction rates and selectivity .

Material Science

Incorporation into Polymers

This compound has been utilized in the development of advanced functional polymeric materials. Its ability to form stable complexes with metal ions allows for the creation of materials with tailored electronic and photonic properties.

Table 2: Applications of this compound in Material Science

| Application | Description |

|---|---|

| Solar Energy Conversion | Used in dye-sensitized solar cells (DSSCs) |

| Photoluminescence Probes | Employed in probes for biological imaging |

| Optical Information Storage | Incorporated into materials for data storage |

Case Study: Photovoltaic Devices

Studies have shown that incorporating this compound into dye-sensitized solar cells enhances their efficiency due to improved light absorption and charge transfer characteristics . The material's stability under operational conditions further supports its use in commercial applications.

Biological Studies

DNA Intercalation

One of the notable biological applications of this compound is its potential as a DNA intercalator. The compound can insert itself between DNA base pairs, which may disrupt normal cellular functions.

Table 3: Biological Effects of this compound

| Effect | Mechanism |

|---|---|

| Antitumor Activity | Induces apoptosis in cancer cells |

| Antibacterial Properties | Disrupts bacterial DNA replication |

Case Study: Antitumor Activity

In vitro studies have demonstrated that complexes formed with this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism involves intercalation into DNA followed by the generation of reactive oxygen species (ROS), leading to cell death .

Medicinal Chemistry

Potential Drug Development

The compound is being explored for its potential in developing metal-based drugs due to its ability to coordinate with various metal ions that exhibit therapeutic properties.

Table 4: Metal-Based Drugs Involving this compound

| Metal Ion | Drug Type | Target Disease |

|---|---|---|

| Pt(II) | Platinum-based chemotherapeutics | Ovarian cancer |

| Au(I) | Gold compounds | Rheumatoid arthritis |

Case Study: Platinum Complexes

Research has indicated that platinum complexes with this compound show promising results in preclinical trials for treating ovarian cancer. These complexes demonstrate enhanced solubility and reduced side effects compared to traditional platinum drugs like cisplatin .

作用机制

The mechanism of action of 4-Bromo-1,10-phenanthroline primarily involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, influencing its reactivity and interactions with other molecules. In biological systems, it can intercalate with DNA, disrupting its structure and function .

相似化合物的比较

- 4-Chloro-1,10-phenanthroline

- 2-Bromo-1,10-phenanthroline

- 3,8-Dibromo-1,10-phenanthroline

Comparison: 4-Bromo-1,10-phenanthroline is unique due to the specific positioning of the bromine atom, which influences its reactivity and coordination behavior. Compared to 4-Chloro-1,10-phenanthroline, the bromine derivative is more reactive in nucleophilic substitution reactions. The presence of a single bromine atom at the 4-position also makes it distinct from multi-brominated derivatives like 3,8-Dibromo-1,10-phenanthroline, which have different steric and electronic properties .

生物活性

4-Bromo-1,10-phenanthroline (C₁₂H₇BrN₂) is a brominated derivative of 1,10-phenanthroline that has garnered attention in various fields of biological research due to its significant biological activities. This article explores its biological activity, including antimicrobial, anticancer, and DNA-binding properties, supported by recent studies and findings.

This compound is characterized by its molecular structure, which includes a bromine atom at the 4-position of the phenanthroline ring. This modification can influence its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₇BrN₂ |

| Molecular Weight | 259.10 g/mol |

| CAS Number | 7089-67-0 |

| PubChem ID | 11737030 |

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study involving mixed ligand complexes of Ni(II) with 1,10-phenanthroline showed enhanced antimicrobial activity against various microorganisms when coordinated with metal ions. The intrinsic binding constant for these complexes was found to be , indicating strong interaction with microbial DNA .

Case Study: Antimicrobial Efficacy

In one study, the antimicrobial activity of this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that the compound effectively inhibited bacterial growth, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Anticancer Properties

The anticancer potential of this compound has been investigated through various assays. The MTT assay results indicated that the compound exhibited cytotoxic effects on HL60 tumor cells, with an inhibition ratio that increased with higher concentrations of the compound. This suggests a dose-dependent response in its anticancer activity .

Table: Cytotoxicity Results Against HL60 Cells

| Concentration (µM) | Inhibition Ratio (%) |

|---|---|

| 10 | 25 |

| 25 | 50 |

| 50 | 75 |

| 100 | 90 |

DNA Binding Studies

The ability of this compound to bind DNA is a critical aspect of its biological activity. Studies using UV-Vis spectroscopy have shown that this compound can intercalate into DNA strands, which may contribute to its anticancer effects by disrupting normal cellular processes.

The mechanism by which this compound interacts with DNA involves intercalation between base pairs, leading to structural changes in the DNA helix. This interaction can inhibit replication and transcription processes essential for cancer cell proliferation.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-bromo-1,10-phenanthroline, and how can its purity be verified?

- Methodology : this compound is synthesized via two successive Skraup reactions starting from o-nitroaniline derivatives, as described for unsymmetric phenanthroline derivatives . Post-synthesis, purity can be confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. For example, and NMR spectra (e.g., δ 8.53 ppm for aromatic protons) and UV-Vis absorption maxima (e.g., 450 nm) are critical for structural validation . Mass spectrometry (FABMS: m/z 817.5 [M+H]) further ensures molecular integrity .

Q. How is this compound utilized in coordination chemistry?

- Methodology : The bromine substituent at the 4-position enables functionalization for metal complexation. For instance, it has been used to prepare sulfhydryl-reactive Ru(II) complexes (e.g., [(bpy)Ru(4-bromo-1,10-phen)]), where the bromine facilitates covalent attachment to biomolecules . Researchers should optimize reaction conditions (e.g., solvent mixtures like water/methanol/acetone) and characterize complexes via cyclic voltammetry and luminescence spectroscopy to confirm redox and photophysical properties .

Q. What safety protocols are essential when handling this compound?

- Methodology : Due to its skin/eye irritation and respiratory hazards (H315, H319, H335), researchers must use PPE (gloves, goggles, lab coats) and work in ventilated fume hoods . Storage should be in airtight containers under inert atmospheres to prevent degradation. Spills require neutralization with non-combustible absorbents (e.g., vermiculite) and disposal via licensed waste management .

Advanced Research Questions

Q. How do reaction conditions (pH, temperature) influence the oxidative stability of this compound?

- Methodology : Oxidation studies show that acidic pH promotes hydrolysis of brominated phenanthrolines, yielding products like 1,10-phenanthroline-5,6-dione. Temperature variations (e.g., 25°C vs. 60°C) alter reaction kinetics and product distribution . Researchers should employ controlled experiments with buffered solutions (pH 2–12) and monitor reactions via HPLC-MS to track intermediate formation. Kinetic modeling (e.g., Arrhenius plots) can quantify activation energies for degradation pathways .

Q. What strategies resolve contradictions in analytical data for brominated phenanthroline derivatives?

- Methodology : Discrepancies in UV-Vis or NMR spectra may arise from impurities or solvent effects. Cross-validate results using orthogonal techniques:

- Compare experimental NMR shifts with computational predictions (DFT calculations).

- Use X-ray crystallography to resolve structural ambiguities (e.g., bromine positioning) .

- Apply factorial design (e.g., Box-Behnken) to optimize analytical parameters (e.g., mobile phase composition in HPLC) and minimize variability .

Q. How can this compound be tailored for photocatalysis or luminescent sensing applications?

- Methodology : Modify the bromine substituent via Suzuki coupling or nucleophilic substitution to introduce functional groups (e.g., anthracene for extended conjugation) . Evaluate photophysical properties using time-resolved fluorescence and transient absorption spectroscopy. For photocatalysis, test redox potentials (vs. SCE) and compare HOMO-LUMO gaps with DFT models .

Q. What are the challenges in synthesizing asymmetric derivatives of this compound?

- Methodology : Asymmetric substitution requires regioselective bromination or protection/deprotection strategies. For example, Pd-catalyzed cross-coupling (e.g., with 9-bromoanthracene) in benzene-DCM mixtures (1:1 v/v) under reflux (110–120°C) can yield hybrid ligands . Monitor reaction progress via TLC and isolate products using column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Methodological Considerations

- Data Validation : Always corroborate synthetic yields (>75% for Ru complexes ) with elemental analysis (e.g., HRMS error < 0.0006 amu ).

- Ethical Compliance : Follow institutional guidelines for hazardous waste disposal and prioritize greener solvents (e.g., acetone over benzene) where feasible .

属性

IUPAC Name |

4-bromo-1,10-phenanthroline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2/c13-10-5-7-15-12-9(10)4-3-8-2-1-6-14-11(8)12/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITRVHHXXZEEPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=NC=CC(=C3C=C2)Br)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90903758 | |

| Record name | NoName_4497 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90903758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。